molecular formula C6H3IN2S B1305859 4-Iodo-2,1,3-benzothiadiazole CAS No. 352018-95-2

4-Iodo-2,1,3-benzothiadiazole

Cat. No. B1305859
M. Wt: 262.07 g/mol
InChI Key: ROPRWVSWECJQIC-UHFFFAOYSA-N
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Description

4-Iodo-2,1,3-benzothiadiazole is a compound that is part of the benzothiadiazole family, which includes various derivatives with applications in medicinal chemistry, materials science, and organic synthesis. The presence of the iodine atom on the benzothiadiazole core can significantly influence the electronic properties of the molecule and its reactivity in chemical reactions.

Synthesis Analysis

The synthesis of benzothiadiazole derivatives can be achieved through various methods. For instance, the molecular iodine-mediated oxidative cyclization has been used to form new C-N and S-N bonds at ambient temperature, leading to the formation of benzothiazole derivatives . Additionally, the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides, which are structurally related to benzothiadiazoles, has been reported through ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions . Furthermore, iodide-catalyzed aerobic synthesis has been employed for the functionalization of multiple C-H bonds with elemental sulfur to produce 1,4-benzothiazines .

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives can be complex and is often elucidated using X-ray crystallography. For example, the structure of 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, a related compound, has been determined by X-ray crystallography, revealing the presence of S=O close contacts and NH⋯N hydrogen bonds . These structural features can influence the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Benzothiadiazole derivatives can undergo various chemical reactions. The Pd(II)-catalyzed arylation/oxygenation of sp2/sp3 β-C-H bonds of carboxamides using 4-amino-2,1,3-benzothiadiazole as a bidentate directing group has been reported, demonstrating the versatility of these compounds in C-H activation/functionalization reactions . Additionally, the iodination of benzothiazoles under oxidative/acidic conditions has been used to access iodinated heteroarenes, which can be further functionalized to create fluorophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazole derivatives are influenced by their molecular structure. For instance, the solvato-, thermo-, and mechanochromism of benzothiadiazole derivatives can be attributed to the reversible formation of an intramolecular B-N bond, which is sensitive to external stimuli such as solvent, temperature, and mechanical forces . Moreover, the electronic structure and chromic behavior of these molecules can be significantly altered by the presence of functional groups and substituents.

Scientific Research Applications

Coordination Chemistry and Crystal Engineering

4-Iodo-2,1,3-benzothiadiazole and its derivatives, such as 4-Amino-2,1,3-benzothiadiazole, are significant in coordination chemistry and crystal engineering. They can form complexes with metals like ZnCl2, demonstrating unique types of ligand-metal coordination. These complexes are valuable for their potential in creating new prospects for crystal engineering of organic solids, especially in the context of charge transfer complexes and π-stacked molecular structures (Bashirov et al., 2014).

Light Technology Applications

2,1,3-Benzothiadiazole (BTD) and its derivatives, including 4-Iodo-2,1,3-benzothiadiazole, are central in the chemistry of photoluminescent compounds. They are used in light technology, notably in organic light-emitting diodes (OLEDs), solar cells, and photovoltaic cells. The modification of BTD derivatives can significantly enhance the electronic properties of organic materials used in these technologies (Neto et al., 2013).

Luminescent Material Development

4-Iodo-2,1,3-benzothiadiazole derivatives have been synthesized for efficient luminescent materials. These materials, with modifications like the introduction of carbazole moieties, exhibit improved optical properties and thermostability. They are significant in applications requiring bright photoluminescence, such as in display technologies (Tao et al., 2011).

Optoelectronic Devices

The 4,7-dibromo derivative of 2,1,3-benzothiadiazole, a related compound, is used as a building block for synthesizing high-performance optoelectronic devices. Its properties, such as elastic bending flexibility and crystalline-state fluorescence, make it suitable for novel applications in optoelectronics (Hayashi et al., 2017).

Fluorescence Cell Imaging

Certain 2,1,3-benzothiadiazole derivatives, especially those with various N-substituents, are emerging as efficient fluorescent probes. They are specifically useful in imaging lipid droplets in cancer cells, demonstrating a significant correlation between high lipophilicity and lipid droplet specificity. This application is crucial in biomedical imaging and diagnostic research (Doloczki et al., 2022).

Safety And Hazards

The safety data sheet for 4-Iodo-2,1,3-benzothiadiazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Benzothiadiazole and its π-extended, heteroannulated derivatives, including 4-Iodo-2,1,3-benzothiadiazole, have been mostly developed over the past five years for constructing π-conjugated polymers, particularly donor–acceptor (D–A) polymers. These semiconducting polymers have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

properties

IUPAC Name

4-iodo-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPRWVSWECJQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379956
Record name 4-iodo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2,1,3-benzothiadiazole

CAS RN

352018-95-2
Record name 4-iodo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Q Shi, S Zhang, J Zhang, VF Oswald, A Amassian… - 2016 - repository.kaust.edu.sa
CCDC 1436716: Experimental Crystal Structure Determination : 5-fluoro-4-iodo-2,1,3-benzothiadiazole Toggle navigation Login Toggle navigation View Item Home Research Datasets View Item …
Number of citations: 2 repository.kaust.edu.sa
Q Shi, S Zhang, J Zhang, VF Oswald… - Journal of the …, 2016 - ACS Publications
An efficient iodination reaction of electron-deficient heterocycles is described. The reaction utilizes KO t Bu as an initiator and likely proceeds by a radical anion propagation mechanism. …
Number of citations: 64 pubs.acs.org

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